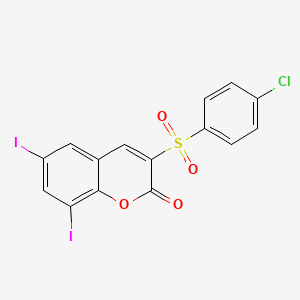![molecular formula C18H14F3N3O2 B2778779 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1206996-51-1](/img/structure/B2778779.png)
1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” includes a quinoline moiety, a urea group, and a trifluoromethyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include quinoline synthesis, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” are not provided in the retrieved sources.Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
A series of novel compounds including "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea" derivatives were synthesized and evaluated for their biological activity. These compounds demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, derivatives with hydroxy or halogen substituents showed moderate antiproliferative effects, with stronger activity noted against breast carcinoma MCF-7 cell line. Additionally, bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells, suggesting potential for development as breast carcinoma drugs due to their high activity and selectivity (Perković et al., 2016).
Adenosine A3 Receptor Antagonism
Isoquinoline and quinazoline urea derivatives, including structures similar to "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea," have been found to bind to human adenosine A3 receptors. These compounds, particularly those with electron-donating substituents like methyl or methoxy at specific positions, showed potent antagonistic activity against the human adenosine A3 receptor, indicating their potential use in exploring adenosine receptor-mediated pathways and diseases (Muijlwijk-Koezen et al., 2000).
Supramolecular Chemistry and Materials Science
Quinoline urea derivatives have been investigated for their ability to form supramolecular gels in the presence of AgNO3. These compounds, through interactions with silver ions, demonstrate the potential for creating materials with unique properties, including fluorescence and structural versatility for applications in sensing, catalysis, and materials science (Braga et al., 2013).
Fluorescent Labeling Reagents
The derivative "6-Methoxy-4-quinolone," closely related to the compound , has been utilized as a fluorescent labeling reagent, indicating the broader utility of such compounds in biomedical analysis. It demonstrates strong fluorescence across a wide pH range in aqueous media, making it valuable for labeling and detection applications in biological and chemical assays (Hirano et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-26-12-9-11-5-4-8-22-16(11)15(10-12)24-17(25)23-14-7-3-2-6-13(14)18(19,20)21/h2-10H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIJFHAENILOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

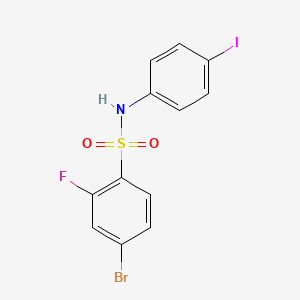
![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)
![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)

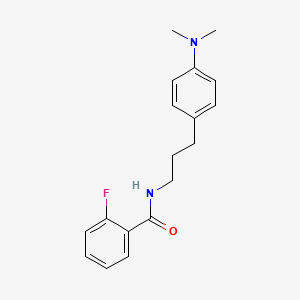
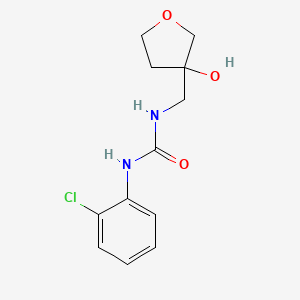
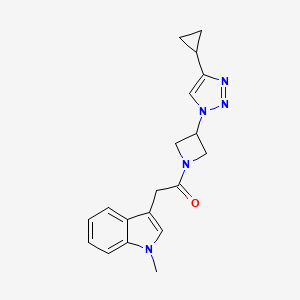
![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

